molecular formula C12H12FN3O B8457664 4-(4-amino-2-fluorophenoxy)-N-methylpyridin-2-amine

4-(4-amino-2-fluorophenoxy)-N-methylpyridin-2-amine

Cat. No. B8457664
M. Wt: 233.24 g/mol
InChI Key: AMAZMOALBMDUDF-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

To a solution of 4-(4-amino-2-fluorophenoxy)-N-benzyl-N-methylpyridin-2-amine (1.0 g, 3.1 mmol) in MeOH (10 mL) was added 10% Pd/C (0.25 g, 0.23 mmol). The reaction was stirred under a H2 atmosphere (50 psi) at 75° C. for 12 h. The reaction mixture was filtered, concentrated under reduced pressure and purified by reverse phase prep-HPLC to provide 4-(4-amino-2-fluorophenoxy)-N-methylpyridin-2-amine (560 mg, 78% yield). 1H NMR (400 MHz, DMSO-d6) δ 7.80 (d, J=5.6 Hz, 1H), 6.90 (t, J=9.0 Hz, 1H), 6.40-6.45 (m, 3H), 6.06 (dd, J=8.0, 2.8 Hz, 1H), 5.73 (d, J=2.8 Hz, 1H), 5.37 (s, 2H), 2.68 (d, J=4.8 Hz, 3H); MS (ESI) m/z: (M+H+): 234.2.
Name
4-(4-amino-2-fluorophenoxy)-N-benzyl-N-methylpyridin-2-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:23]=[CH:22][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([N:13](CC3C=CC=CC=3)[CH3:14])[CH:8]=2)=[C:4]([F:24])[CH:3]=1>CO.[Pd]>[NH2:1][C:2]1[CH:23]=[CH:22][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13][CH3:14])[CH:8]=2)=[C:4]([F:24])[CH:3]=1

Inputs

Step One
Name
4-(4-amino-2-fluorophenoxy)-N-benzyl-N-methylpyridin-2-amine
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)N(C)CC2=CC=CC=C2)C=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred under a H2 atmosphere (50 psi) at 75° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by reverse phase prep-HPLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)NC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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